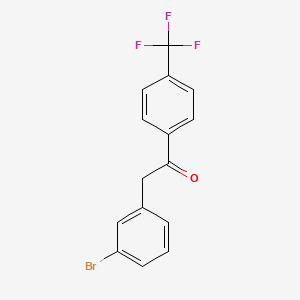

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

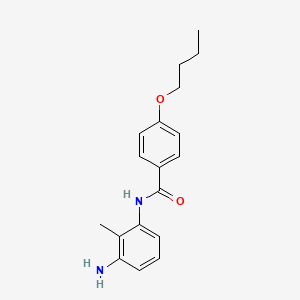

The compound “2-(3-Bromophenyl)-4’-trifluoromethylacetophenone” is likely an aromatic compound containing a bromophenyl group and a trifluoromethyl group attached to an acetophenone structure. Acetophenones are a type of aromatic ketone, which are important in various chemical reactions and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical planar structure of aromatic compounds, with the bromophenyl and trifluoromethyl groups adding to the complexity of the molecule .Chemical Reactions Analysis

The bromophenyl group in the compound could potentially undergo various substitution reactions due to the presence of the bromine atom, which is a good leaving group. The trifluoromethyl group could also participate in certain reactions, particularly those involving fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom and the trifluoromethyl group could influence properties like polarity, boiling point, and melting point.Applications De Recherche Scientifique

Antioxidant Activity

One study synthesized a compound similar to 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, which showed low potency as an antioxidant agent when tested using the DPPH method (Brahmana et al., 2021).

Antimicrobial Activity

Research on various substituted thiourea derivatives, including compounds with a structure resembling 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, demonstrated significant antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Synthesis of Other Compounds

A study detailed the preparation of a compound related to 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone as part of a process to synthesize other complex organic molecules (Wong et al., 2017).

Antifungal Activity

Furanone derivatives, structurally similar to 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, were found to have broad-spectrum antifungal activity against various yeasts and molds, including Aspergillus spp. (Buchta et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-3-1-2-10(8-13)9-14(20)11-4-6-12(7-5-11)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDFAEGYOSCTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642318 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-21-9 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)